1-Méthylinosine

Vue d'ensemble

Description

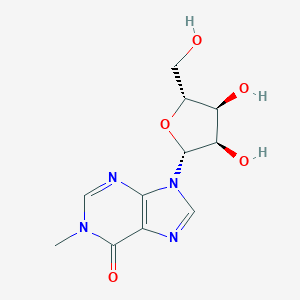

La 1-méthylinosine est un nucléoside modifié que l'on retrouve à la position 37 dans l'ARN de transfert (ARNt) 3' de l'anticodon de l'ARNt eucaryote . Elle est dérivée de l'inosine et porte un substituant méthyle à la position 1 sur le cycle hypoxanthine . Ce composé joue un rôle crucial dans les processus de décodage et de traduction des protéines dans les cellules .

Applications De Recherche Scientifique

La 1-méthylinosine a une large gamme d'applications en recherche scientifique :

Médecine : Elle sert de biomarqueur pour certaines maladies, dont le cancer.

Industrie : Le composé est utilisé dans le développement d'outils de diagnostic et d'agents thérapeutiques.

Mécanisme d'action

La this compound exerce ses effets en modifiant la boucle de l'anticodon de l'ARNt, qui est essentielle pour une traduction des protéines précise et efficace . La méthylation à la position 37 stabilise la structure de l'ARNt et empêche les erreurs de décalage du cadre de lecture pendant la traduction . Cette modification est catalysée par des enzymes spécifiques telles que l'ADAT1 chez les eucaryotes .

Mécanisme D'action

Target of Action

1-Methylinosine is a modified nucleotide found at position 37 in tRNA 3’ to the anticodon of eukaryotic tRNA . It is a derivative of inosine, carrying a methyl substituent at position 1 on the hypoxanthine ring .

Mode of Action

It is known that it plays a crucial role in the structure and function of trna . The methylation of inosine to form 1-Methylinosine is thought to be important for maintaining the stability of the tRNA molecule and ensuring its proper functioning .

Biochemical Pathways

1-Methylinosine is involved in the post-transcriptional modification of tRNA, a process that is critical for the decoding processes and protein translation . The modification of tRNA through 1-Methylinosine is essential for cell viability, which has made it possible to explore the role of this single modification in tRNA structure and function .

Result of Action

The presence of 1-Methylinosine in tRNA is critical for the proper functioning of the tRNA molecule. It is thought to contribute to the stability of the tRNA structure, which is essential for its role in protein synthesis . The absence or malfunction of this modification could potentially lead to errors in protein synthesis, affecting cellular functions.

Analyse Biochimique

Biochemical Properties

1-Methylinosine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is formed during the degradation of tRNA . The enzyme AtTRM5a, a Trm5 ortholog in Arabidopsis thaliana, catalyzes the formation of 1-methylguanosine and 1-methylinosine on tRNAs .

Cellular Effects

1-Methylinosine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a pivotal role in the regulation of various biological functions and activities, especially in cancer cell invasion, proliferation, and cell cycle regulation .

Molecular Mechanism

1-Methylinosine exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The enzyme that catalyzes the formation of 1-methyladenosine modification at position 58 (m1A58) in most yeast tRNAs is essential for yeast cell viability, which has made it possible to explore the role of this single modification in tRNA structure and function .

Temporal Effects in Laboratory Settings

The effects of 1-Methylinosine change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of 1-Methylinosine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1-Methylinosine is involved in several metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

1-Methylinosine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 1-Methylinosine and any effects on its activity or function are important. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

La 1-méthylinosine peut être synthétisée par différentes méthodes. Une approche courante consiste à méthyler l'inosine à la position N1. Cela peut être réalisé en utilisant des agents méthylant tels que l'iodure de méthyle en présence d'une base comme l'hydrure de sodium . Les méthodes de production industrielles font souvent appel à la chromatographie liquide haute performance (CLHP) pour la détection et la purification précises de la this compound à partir d'échantillons biologiques .

Analyse Des Réactions Chimiques

La 1-méthylinosine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les réactifs courants comprennent les agents halogénants comme le chlore ou le brome.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire de la 1-méthylxanthine, tandis que les réactions de substitution peuvent produire divers dérivés halogénés .

Comparaison Avec Des Composés Similaires

La 1-méthylinosine est similaire à d'autres nucléosides modifiés comme la 1-méthylguanosine et la 1-méthyladénosine. Elle est unique par son rôle spécifique dans la modification de l'ARNt et son motif de méthylation distinct . D'autres composés similaires comprennent :

Activité Biologique

1-Methylinosine (m1I) is a modified nucleoside derived from inosine, characterized by the addition of a methyl group at the N1 position of the hypoxanthine ring. This modification plays a significant role in the structure and function of transfer RNA (tRNA), particularly in eukaryotes, where it is located at position 37, adjacent to the anticodon region. The biological activity of 1-methylinosine is crucial for various cellular processes, including protein synthesis and gene regulation.

tRNA Modification

1-Methylinosine is primarily found in tRNA molecules, where it contributes to the stability and functionality of these essential biomolecules. In eukaryotic tRNA, m1I is located at position 37, which is critical for maintaining the proper structure of the tRNA during translation. This modification influences the conformational dynamics of tRNA, affecting its interaction with ribosomes and other translational machinery .

Enzymatic Formation

The biosynthesis of 1-methylinosine involves a two-step enzymatic process:

- Methylation : Inosine at position 37 is first methylated by a specific S-adenosylmethionine (SAM)-dependent methyltransferase.

- Deamination : The resulting N1-methyladenosine undergoes deamination to form m1I .

Biological Functions

Research indicates that m1I plays several critical roles in cellular biology:

- Stabilization of tRNA Structure : The presence of m1I enhances the structural integrity of tRNA, facilitating accurate protein synthesis.

- Regulation of Gene Expression : Modified nucleotides like m1I are involved in regulating gene expression at the post-transcriptional level, influencing mRNA stability and translation efficiency .

- Response to Cellular Stress : Studies have shown that tRNA modifications, including m1I, can modulate cellular responses to stress, impacting overall cell viability and function .

Case Study 1: Impact on Translation Efficiency

A study examining the effects of 1-methylinosine on translation efficiency demonstrated that tRNAs modified with m1I exhibited enhanced binding affinity to ribosomes. This increased affinity resulted in more efficient translation of specific mRNAs under stress conditions, highlighting the importance of this modification in cellular adaptation mechanisms .

Case Study 2: Role in Disease

Research has identified that alterations in the levels of 1-methylinosine in tRNA can be associated with various diseases. For instance, elevated levels of m1I have been observed in patients with inflammatory muscle diseases, suggesting a potential biomarker role for this modified nucleoside . Furthermore, its involvement in cancer biology has been explored, with findings indicating that changes in tRNA modifications can influence tumorigenesis and cancer progression .

Data Table: Comparison of tRNA Modifications Involving 1-Methylinosine

| Modification Type | Organism | Position | Function |

|---|---|---|---|

| 1-Methylinosine | Eukaryotic tRNA | 37 | Stabilizes tRNA structure; enhances translation efficiency |

| N1-Methyladenosine | Various Eukaryotes | Varies | Regulates gene expression; involved in stress response |

| 2'-O-Methylation | Prokaryotic & Eukaryotic | Various | Protects RNA from degradation; regulates RNA interactions |

Propriétés

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNGQIYEQLPJMN-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175670 | |

| Record name | 1-Methylinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Methylinosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-73-0 | |

| Record name | 1-Methylinosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLINOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6JR3HAB96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methylinosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.